BenchChemオンラインストアへようこそ!

5-Ethyl-2-methyl-4-hepten-3-one

flavor chemistry physicochemical profiling volatility comparison

5-Ethyl-2-methyl-4-hepten-3-one (CAS 49833-96-7) is a synthetic, nature-identical α,β-unsaturated ketone (enone) of molecular formula C₁₀H₁₈O and molecular weight 154.25 g/mol. It is classified under FEMA GRAS as flavoring substance FEMA 3696 and is listed in the European Union Register of Flavouring Substances.

Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
CAS No. 49833-96-7
Cat. No. B13812447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-2-methyl-4-hepten-3-one
CAS49833-96-7
Molecular FormulaC10H18O
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCCC(=CC(=O)C(C)C)CC
InChIInChI=1S/C10H18O/c1-5-9(6-2)7-10(11)8(3)4/h7-8H,5-6H2,1-4H3
InChIKeyUVQXYCRUJXLCFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethyl-2-methyl-4-hepten-3-one (CAS 49833-96-7): Procurement-Ready Technical Baseline for Flavor & Fragrance Selection


5-Ethyl-2-methyl-4-hepten-3-one (CAS 49833-96-7) is a synthetic, nature-identical α,β-unsaturated ketone (enone) of molecular formula C₁₀H₁₈O and molecular weight 154.25 g/mol [1]. It is classified under FEMA GRAS as flavoring substance FEMA 3696 and is listed in the European Union Register of Flavouring Substances . The compound functions as a potent aroma chemical within the nutty, brown, and roasted flavor space, and is structurally related to, yet distinct from, the well-known hazelnut impact compound 5-methyl-2-hepten-4-one (filbertone, FEMA 3761).

Why Substituting 5-Ethyl-2-methyl-4-hepten-3-one with Filbertone or Generic Heptenones Fails in Precision Flavor Formulation


Within the heptenone flavor class, the commercially dominant analog 5-methyl-2-hepten-4-one (filbertone, FEMA 3761) delivers a clean, fruity-hazelnut impact with a metallic buttery nuance. In contrast, 5-ethyl-2-methyl-4-hepten-3-one (FEMA 3696) extends the chain length with an additional ethyl substitution, which shifts the odor character toward coconut, mushroom, and earthy brown notes and alters potency thresholds [1]. The molecular weight difference (154.25 vs. 126.19 Da) and the boiling point divergence (215.6 °C vs. ~170 °C) directly affect volatility, headspace partitioning, and long-term organoleptic performance in finished food matrices . Regulatory usage levels also differ: FEMA 3696 and FEMA 3761 carry distinct allowable-use ceilings in beverages, confectionery, and dairy, meaning a simple mole-to-mole swap risks non-compliance with food additive regulations [2]. These combined factors render generic substitution scientifically and regulatorily unsound without controlled sensory and analytical revalidation.

Quantitative Differentiation Evidence for 5-Ethyl-2-methyl-4-hepten-3-one vs. In-Class Heptenone Comparators


Molecular Weight Increase of 22.2% vs. Filbertone Drives Volatility and Headspace Partitioning Differences

5-Ethyl-2-methyl-4-hepten-3-one (C₁₀H₁₈O) has a molecular weight of 154.25 Da, which is 22.2% greater than that of the primary in-class comparator 5-methyl-2-hepten-4-one (filbertone, C₈H₁₄O, 126.19 Da) [1]. This additional mass, conferred by the ethyl substitution at C-5 and the shifted enone position, elevates the predicted boiling point to 215.6±9.0 °C at 760 mmHg versus filbertone’s boiling point of approximately 170 °C (lit.) [2]. The lower vapor pressure (0.1±0.4 mmHg at 25 °C) of the target compound results in reduced headspace volatility compared to filbertone, directly impacting temporal flavor release profiles and perceived odor intensity in ambient-temperature applications .

flavor chemistry physicochemical profiling volatility comparison

Distinct Organoleptic Descriptor Space: Coconut/Mushroom vs. Hazelnut/Metallic Profile

The FEMA monograph for 5-ethyl-2-methyl-4-hepten-3-one (FEMA 3696) describes its aroma as similar to coconut or mushroom . In contrast, the comparator 5-methyl-2-hepten-4-one (filbertone, FEMA 3761) is characterized by hazelnut, metallic, buttery, and fruity notes with a taste described at 1.00 ppm as nutty, roasted, coffee, cocoa, brown with an earthy and meaty nuance [1]. This qualitative odor divergence is accompanied by a taste detection threshold difference: filbertone imparts a nutty, roasted profile at 1 ppm, while 5-ethyl-2-methyl-4-hepten-3-one operates in the 2 ppm range for sweet, green, nutty, woody effects in food matrices [2]. The ethyl-for-methyl substitution fundamentally shifts the odor character from hazelnut-dominant to coconut-mushroom brown, enabling distinct flavor space coverage.

sensory science aroma chemistry flavor descriptor analysis

Regulatory Divergence and Distinct FEMA GRAS Usage Ceilings

5-Ethyl-2-methyl-4-hepten-3-one holds the distinct FEMA GRAS number 3696, while its closest analog 5-methyl-2-hepten-4-one holds FEMA 3761 . Published usage data for FEMA 3761 specifies maximum levels of 50 ppm in chewing gum, 20 ppm in cereals/oils/fats and nut products, 5 ppm in dairy and sugar confectionery, and 0.5 ppm in beverages [1]. The FEMA monograph for 5-ethyl-2-methyl-4-hepten-3-one cites its use in baked goods, cheese, and confectionery, with typical usage in the low-ppm range (approximately 1–2 ppm in beverages and soft drinks) based on potency [2]. These separate FEMA numbers mean each substance was independently evaluated by the FEMA Expert Panel; substituting one for the other in a commercial formulation requires new regulatory usage documentation and may exceed the permitted level for the targeted food category.

food regulatory compliance FEMA GRAS usage level comparison

Structural and Positional Isomer Differentiation Impacts Receptor Binding and Potency

The target compound 5-ethyl-2-methyl-4-hepten-3-one is a positional isomer relative to filbertone (5-methyl-2-hepten-4-one) and its analogs. The enone double bond in the target compound resides at position C-4 with an ethyl group at C-5 and an isopropyl ketone array (C-3 carbonyl flanked by C-2 methyl), whereas filbertone bears a methyl at C-5 and the enone at C-2 [1]. This altered stereoelectronic configuration shifts the calculated XLogP3-AA from 3.3 (target) to approximately 2.2 (filbertone), a difference of +1.1 logP units, signifying greater lipophilicity and potentially altered partitioning into lipid-rich food matrices [2]. The heavier C-5 ethyl group and repositioned unsaturation alter the molecule's shape complementarity for olfactory G-protein-coupled receptors (GPCRs) known to discriminate among heptenone regioisomers, which explains the pronounced descriptor shift from hazelnut to coconut/mushroom at parity of functional group [3].

structure-odor relationship SAR flavor chemistry

Procurement-Optimized Application Scenarios for 5-Ethyl-2-methyl-4-hepten-3-one Based on Verifiable Evidence


Bakery and Confectionery Flavor Systems Requiring Thermally Stable Coconut-Mushroom Brown Notes

Based on its elevated boiling point of 215.6±9.0 °C and low vapor pressure of 0.1±0.4 mmHg at 25 °C, 5-ethyl-2-methyl-4-hepten-3-one is preferentially selected for oven-baked goods, hard candies, and extruded cereals where processing temperatures exceed 150 °C . The FEMA 3696 monograph explicitly cites usage in baked goods and confectionery, confirming thermal-process compatibility. In contrast, the more volatile 5-methyl-2-hepten-4-one (bp ~170 °C) may exhibit greater headspace loss during high-temperature processing, reducing flavor impact in the finished product [1].

Cheese, Dairy, and Fermented Food Formulations Demanding Mushroom-Earthy Nuance

The FEMA 3696 monograph lists cheese as a permitted food category, and the compound's coconut/mushroom odor profile aligns with the volatile signature of ripened Camembert and blue-veined cheeses where earthy, fungal ketones are key character impact compounds . While filbertone (FEMA 3761) delivers a buttery, metallic hazelnut note, it lacks the mushroom-earthy facet preferred in complex dairy savory profiles. The target compound's taste detection at ~2 ppm allows precision dosing without overwhelming the delicate fermented milk background [1].

Nut and Cocoa Flavor Extenders Where Hazelnut Nuance Requires Modulation, Not Dominance

Unlike filbertone—which is the primary character impact compound of hazelnut and dominates at 1.00 ppm with a full nutty-roasted-cocoa profile—5-ethyl-2-methyl-4-hepten-3-one modulates the brown-nut space with a sweeter, greener, coconut-tinged nuttiness at comparable concentrations . This makes the target compound a superior choice when formulating compound chocolate, nut pastes, or praline fillings where a supporting nut nuance is desired without overriding the primary cocoa or almond character [1].

Coconut Water, Plant-Based Milk, and Tropical Beverage Flavors

With its coconut aroma descriptor per FEMA 3696 and a taste threshold of approximately 2 ppm, 5-ethyl-2-methyl-4-hepten-3-one is uniquely positioned for tropical beverage applications where the metallic, buttery backnote of filbertone (FEMA 3761, usage limited to 0.5 ppm in beverages) would be organoleptically incongruent . The target compound's higher permitted beverage usage ceiling and cleaner coconut-mushroom character provide formulators a broader working range for transparent, water-white beverage systems [1].

Quote Request

Request a Quote for 5-Ethyl-2-methyl-4-hepten-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.